Product packaging for Methyl 3-amino-4-methoxybutanoate(Cat. No.:)

Methyl 3-amino-4-methoxybutanoate

Cat. No.: B13201446
M. Wt: 147.17 g/mol
InChI Key: KIMZHAIJRACTFU-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methoxybutanoate is a chiral ester derivative that serves as a versatile intermediate in organic synthesis and pharmaceutical research. Compounds with this general structure, featuring both amino and methoxy functional groups on a short aliphatic chain, are highly valuable for constructing more complex active pharmaceutical ingredients (APIs) . The ester group is a key handle for further synthetic manipulation, commonly participating in nucleophilic acyl substitution reactions, such as hydrolysis or transesterification . The presence of the methoxy group can influence the compound's conformational properties and serve as a potential ligand or coordinating group in catalytic systems . Similarly, amino acid esters with protective groups are frequently employed in the synthesis of antifungal agents and other biologically active molecules . As a pharmaceutically relevant scaffold, this compound is strictly for research applications in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B13201446 Methyl 3-amino-4-methoxybutanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-4-methoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-9-4-5(7)3-6(8)10-2/h5H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMZHAIJRACTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Total Synthesis Strategies for Methyl 3 Amino 4 Methoxybutanoate and Its Stereoisomers

Stereoselective and Enantioselective Synthetic Routes

The synthesis of specific stereoisomers of Methyl 3-amino-4-methoxybutanoate, a compound featuring a stereogenic center at the C-3 position, necessitates the use of stereoselective and enantioselective methods. These approaches are critical for producing enantiomerically pure compounds, which are often required in pharmaceutical and medicinal chemistry.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. In the context of synthesizing β-amino acids and their esters, organocatalysis has emerged as a particularly effective strategy. nih.gov Chiral organocatalysts, such as the amino acid proline and its derivatives, can facilitate reactions that create the desired stereoisomer in high excess. youtube.com

For instance, a proline-catalyzed asymmetric Mannich reaction represents a viable route. In this approach, an enolizable carbonyl compound reacts with an imine in the presence of a catalytic amount of proline. The catalyst forms a chiral enamine intermediate, which then attacks the imine from a specific face, guided by the catalyst's chiral environment. This process can establish the 1,3-amino carbonyl relationship with high diastereo- and enantioselectivity. youtube.com The resulting product can then be further transformed into the target β-amino ester. The bifunctional nature of proline, containing both a secondary amine and a carboxylic acid, allows it to activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), leading to a highly organized, stereodetermining transition state. youtube.com

While direct literature on Sharpless dihydroxylation for this specific target is not prominent, the principle of using a chiral catalyst to control the stereochemical outcome of a reaction is central. Organocatalytic methods provide a metal-free alternative to achieve similar levels of stereocontrol in the formation of C-N and C-C bonds necessary for the scaffold of this compound. nih.gov

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. This strategy involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

A common approach for synthesizing chiral β-amino acids involves starting from chiral precursors, or building blocks from the "chiral pool." For example, a synthesis could commence with an enantiopure derivative of (S)-3-hydroxybutanoic acid. The hydroxyl group can be converted into an amino group through methods like a Mitsunobu reaction with an azide (B81097) source followed by reduction, or through an oxidation-reductive amination sequence, ensuring the retention or inversion of stereochemistry as desired. The final step would be the esterification of the carboxylic acid.

Enzymatic Resolution Techniques

Enzymatic resolution offers a highly selective method for separating enantiomers from a racemic mixture. This technique leverages the inherent stereospecificity of enzymes, which will selectively catalyze a reaction on only one of the two enantiomers.

For β-amino esters, lipases are commonly employed for kinetic resolution. For example, a racemic mixture of this compound could be subjected to hydrolysis catalyzed by a lipase (B570770) such as Candida antarctica lipase A (CAL-A). The enzyme would selectively hydrolyze one enantiomer (e.g., the (R)-ester) to its corresponding carboxylic acid, leaving the other enantiomer (the desired (S)-ester) unreacted. This method is capable of producing the target ester with very high enantiomeric excess (ee), often exceeding 95%. The separation of the resulting ester and the acid is typically straightforward.

Functional Group Interconversions and Selective Transformations

Beyond establishing the core stereochemistry, the synthesis of this compound relies on efficient and selective methods for introducing and modifying key functional groups.

Regioselective Amination Reactions (e.g., Michael Addition)

The introduction of the amino group at the C-3 position requires a regioselective amination reaction. The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester is a powerful method for constructing the β-amino ester framework. This is commonly known as a Michael addition.

An asymmetric Michael addition, often facilitated by organocatalysts, can simultaneously set the stereochemistry at the C-3 position while forming the C-N bond. mdpi.com For example, a suitable precursor would be methyl 4-methoxybut-2-enoate. The reaction of this substrate with an amine source, in the presence of a chiral catalyst, would lead to the desired 3-amino product. The choice of catalyst and reaction conditions is crucial for controlling both the regioselectivity (attack at the β-carbon) and the enantioselectivity. mdpi.com

Alternatively, methods such as reductive amination of a corresponding β-keto ester, methyl 3-oxo-4-methoxybutanoate, can also be employed to install the amine functionality.

Esterification and Transesterification Protocols

The final step in many synthetic routes to this compound is the formation of the methyl ester from the corresponding carboxylic acid, (3S)-3-amino-4-methoxybutanoic acid.

The Fischer esterification is a fundamental and widely used method. This typically involves refluxing the amino acid in methanol (B129727) with a catalytic amount of a strong acid. Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). nih.gov The reaction proceeds via protonation of the carboxylic acid carbonyl, which increases its electrophilicity, followed by nucleophilic attack from methanol.

Another effective method for esterifying amino acids involves the use of thionyl chloride (SOCl₂) in methanol. The amino acid is first treated with SOCl₂ in cold methanol. This in situ generates an acid chloride and/or activates the alcohol, facilitating a rapid and high-yielding esterification. chemicalbook.com This protocol is often preferred as it can proceed under milder conditions than high-temperature reflux.

Below is a table summarizing common esterification protocols applicable to this synthesis.

MethodReagentsConditionsYieldReference
Fischer EsterificationMethanol, cat. H₂SO₄ or p-TsOHReflux, 12-24 hoursHigh
Thionyl Chloride MethodMethanol, SOCl₂Ice bath, then reflux for 4 hours97% chemicalbook.com

Selective Reduction of Ester Moieties

The selective reduction of ester functionalities in the presence of other reducible groups is a common challenge in organic synthesis. In the context of butanoate derivatives, various methods have been explored to achieve this transformation with high chemoselectivity.

One notable approach involves the use of sodium borohydride (B1222165) in methanol. While typically used for the reduction of ketones and aldehydes, under specific conditions, it can also reduce ester groups. For instance, the reduction of 4-aryl-4-oxoesters with methanolic NaBH₄ at room temperature leads to the facile reduction of both the keto and the ester groups, yielding 1-aryl-1,4-butanediols. beilstein-journals.org However, in the case of 4-alkyl-4-oxoesters, the reaction proceeds with selective reduction of the keto moiety to furnish the corresponding 1,4-butanolides. beilstein-journals.org This highlights the influence of the substituent at the 4-position on the reaction's outcome. The intermediacy of a lactone has been established in the reduction of γ-aryl-γ-ketoesters to 1,4-butanediols. beilstein-journals.org

Another strategy for the reduction of esters is catalytic hydrogenation. This method is particularly useful when the ester is a benzyl (B1604629) or a p-methoxybenzyl (PMB) ester. Hydrogenation using a transition metal catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pd(OH)₂), effectively cleaves the ester to the corresponding carboxylic acid. nih.gov However, this method's selectivity can be compromised by the presence of other reducible functional groups, like alkenes. nih.gov

In a specific example related to the synthesis of a sitagliptin (B1680988) intermediate, (R)-3-amino-4-(2,4,5-trifluorophenyl) methyl butyrate, the precursor methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is reduced. This reaction is carried out using a borohydride reagent in the presence of a Lewis acid and a crown ether, demonstrating a sophisticated approach to achieve the desired reduction. google.com

Reaction Reagents and Conditions Product(s) Key Findings
Reduction of 4-aryl-4-oxoestersNaBH₄, Methanol, Room Temperature1-aryl-1,4-butanediolsFacile reduction of both keto and ester groups. beilstein-journals.org
Reduction of 4-alkyl-4-oxoestersNaBH₄, Methanol, Room Temperature1,4-butanolidesSelective reduction of the keto group. beilstein-journals.org
Hydrogenation of p-methoxybenzyl estersH₂, Pd(OH)₂Carboxylic acidEffective deprotection, but can also reduce alkenes. nih.gov
Reduction of methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoateBorohydride, Lewis acid, Crown etherMethyl 3-amino-4-(2,4,5-trifluorophenyl)butyrateSynthesis of a key pharmaceutical intermediate. google.com

Oxidative Transformations of Related Alkoxybutanoates

Oxidative transformations provide another avenue for the synthesis and modification of butanoate derivatives. These reactions can introduce new functional groups or alter existing ones, leading to valuable intermediates.

A common oxidative transformation is the conversion of α-hydroxy acids to α-keto acids. This can be achieved using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.org This method is noted for its chemoselectivity, which is crucial for labile α-keto acids that can readily undergo decarboxylation. organic-chemistry.org

Furthermore, the oxidation of alkenes can lead to the formation of α-keto acids. A recyclable iron nanocomposite has been shown to catalyze the efficient oxidation of various alkenes to their corresponding α-keto acids using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org

In the context of amino esters, the oxidation of α-amino acids can be a key step. For instance, the NaCl-mediated electrochemical oxidation of amino acid carbamates can yield α-methoxylated α-amino acids. chemrxiv.orgresearchgate.net These intermediates can then be converted to valuable dehydroamino acid derivatives. chemrxiv.orgresearchgate.net

While direct oxidative cleavage of p-methoxybenzyl (PMB) esters using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) has been attempted, it has proven to be largely ineffective, even under forcing conditions. nih.gov This highlights the stability of the PMB ester group to certain oxidative conditions.

Protecting Group Strategies and Deprotection Methodologies

The use of protecting groups is fundamental in the synthesis of complex molecules like this compound, which contains both an amino and an ester functional group. The choice of protecting groups and their subsequent removal are critical for the success of a synthetic route.

For the amino group, common protecting groups include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). These carbamates are stable under a variety of reaction conditions and can be selectively removed. For instance, Boc groups are typically removed under acidic conditions (e.g., trifluoroacetic acid, TFA), while Cbz groups are often cleaved by catalytic hydrogenation.

The p-methoxybenzyl (PMB) group can be used to protect either the amine or the carboxylic acid. nih.gov PMB esters can be cleaved under basic conditions, for example, using lithium hydroxide, which can be advantageous when other acid-sensitive groups are present in the molecule. nih.gov A flexible protecting group strategy can be employed where both the amine and carboxylic acid are protected with PMB groups. Selective deprotection can then be achieved; treatment with TFA removes both protecting groups, while basic conditions selectively cleave the PMB ester. nih.gov

Another important protecting group is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its ivDde variant. These are often used for the protection of the side chains of amino acids. sigmaaldrich.com A key feature of these groups is their orthogonality to the common Fmoc/tBu strategy used in peptide synthesis. sigmaaldrich.com They are stable to piperidine (B6355638) (used for Fmoc removal) and TFA (used for tBu removal) but can be selectively cleaved with hydrazine (B178648). sigmaaldrich.com The deprotection with hydrazine proceeds in a two-step process, initially removing the N-ivDde group, followed by the collapse of the resulting p-aminobenzyl ester. sigmaaldrich.com

Protecting Group Functional Group Protected Deprotection Reagents Orthogonality/Stability
tert-Butoxycarbonyl (Boc)AmineTrifluoroacetic acid (TFA)Stable to basic and hydrogenolysis conditions.
Carboxybenzyl (Cbz)AmineCatalytic Hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions.
p-Methoxybenzyl (PMB)Amine, Carboxylic AcidTFA (removes both), Base (cleaves ester)Offers flexible deprotection options. nih.gov
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde/ivDde)Amine (side chain)2% Hydrazine in DMFOrthogonal to Fmoc/tBu strategies. sigmaaldrich.com

Novel Electrosynthesis Techniques for Butanoate Derivatives

Electrosynthesis is emerging as a powerful and green tool in organic chemistry, relying on the use of electrons as reagents. nih.govresearchgate.net This technique has found applications in the synthesis and functionalization of butanoate derivatives.

A notable example is the NaCl-mediated electrochemical oxidation of amino acid carbamates, which can produce α-methoxylated α-amino acids. chemrxiv.orgresearchgate.net This process can be carried out in a simple open-to-air setup using graphite (B72142) electrodes. chemrxiv.orgresearchgate.net In a specific instance, the electrolysis of Boc-Glu-OMe resulted in the formation of methyl 4-(N-Boc)-4-methoxybutanoate as a byproduct, illustrating a Hofer-Moest-type decarboxylation process. chemrxiv.org

The Shono oxidation, an electrochemical C-H functionalization, has been extensively studied for the α-alkoxylation of various amino compounds. researchgate.net This method can be coupled with a subsequent elimination of methanol to provide a preparative-scale route to dehydroamino acids from carbamate-protected amino acids. researchgate.net

The use of fluorinated solvents like hexafluoroisopropanol (HFIP) can enhance the reactivity in some electrosynthesis reactions. ua.es HFIP can stabilize radical intermediates and improve the solubility of reagents. ua.es For instance, in the functionalization of indoles and anilines, a mixture of HFIP and dichloromethane (B109758) (DCM) was used as the solvent with a reticulated vitreous carbon anode and a platinum cathode. ua.es

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally friendly processes. For the synthesis of amino butanoate derivatives, several green approaches are being explored.

One key aspect is the use of greener solvents and reagents. Electrosynthesis itself is considered a green technique as it replaces hazardous and stoichiometric chemical oxidants and reductants with electrons. nih.govresearchgate.net The use of aqueous reaction media, where possible, is another green approach. For instance, an eco-friendly aqueous method has been reported for the formation of a carbon-carbon bond by reacting aromatic nitro compounds with carbon nucleophiles. nih.gov

Enzymatic reactions also play a significant role in green synthesis. The use of enzymes like Candida antarctica lipase B for the kinetic resolution of amines can be performed in a solvent-free, one-pot process. rsc.org This chemoenzymatic approach can lead to high enantiomeric excess in the desired product. rsc.org

Derivatization, Analog Design, and Structure Activity Relationship Sar Studies

Synthesis of Substituted Methyl 3-amino-4-methoxybutanoate Derivatives

Modification of the parent structure can be systematically undertaken at several key positions: the nitrogen atom of the amino group, the ester functionality, and the carbon backbone. These modifications are crucial for probing interactions with biological targets and tuning physicochemical properties.

The secondary amine in this compound is a prime site for derivatization through N-alkylation and N-acylation.

N-Alkylation introduces alkyl groups onto the nitrogen atom, which can significantly alter the molecule's lipophilicity, basicity, and hydrogen bonding capacity. monash.edu This modification can enhance membrane permeability, a desirable trait for many therapeutic candidates. monash.edu Standard methods for N-alkylation of amino acids and their esters often involve reaction with alkyl halides. A widely used method employs a base like sodium hydride to deprotonate the amine, followed by reaction with an alkyl iodide (e.g., methyl iodide). monash.edu For more controlled mono-alkylation, especially in molecules with other functional groups, chelation-assisted strategies can be employed. For instance, a method for selective mono-N-alkylation of 3-amino alcohols utilizes 9-borabicyclononane (B1260311) (9-BBN) to form a stable chelate, which directs the alkylation specifically to the nitrogen atom. organic-chemistry.org

N-Acylation involves the introduction of an acyl group (R-C=O) to the amine, forming an amide bond. This transformation neutralizes the basicity of the amine and introduces a new hydrogen bond donor and acceptor group, which can be critical for target binding. N-acylation is typically achieved by reacting the amino ester with an acyl chloride or an acid anhydride (B1165640) under basic conditions.

Modification Type General Reagents Key Outcome Potential Impact on SAR
N-AlkylationAlkyl halides (e.g., CH₃I), NaHIncreases lipophilicity, alters basicityModulates membrane permeability and receptor binding affinity
N-AcylationAcyl chlorides (e.g., Acetyl chloride), AnhydridesForms an amide bond, neutralizes basicityIntroduces H-bond donors/acceptors, alters conformation

Alterations to the four-carbon butanoate chain can explore the spatial requirements of a target's binding pocket. This can involve extending or shortening the chain, introducing sites of unsaturation (double or triple bonds), or incorporating cyclic structures. For example, α,β-unsaturated β-amino acid derivatives are widely used as precursors in the synthesis of natural products and antibiotics. psu.edu The methoxy (B1213986) group at the 4-position is another point of modification; it can be substituted with other alkoxy groups or bioisosteric replacements to probe electronic and steric effects.

Introducing branched alkyl groups at the α (C2) or β (C3) positions of the butanoate backbone is a key strategy in analog design. psu.edu Such branching can induce specific conformations and provide steric bulk that may enhance binding selectivity or block metabolic pathways. For example, β2- and β2,3-disubstituted amino acids are found in natural products with significant biological activities, such as the potent antitumor agent cryptophycin (B1240208) 1 and the cytotoxic depsipeptide kulokekahilide-1. psu.edu The synthesis of a methyl 3-amino-4-methylpentanoate derivative highlights the incorporation of a branched chain, which can influence how the molecule fits into a biological target. sigmaaldrich.com

Modification Site Example Modification Synthetic Strategy Rationale for SAR
C2 PositionMethylation (β²-amino acid)Enantioselective addition to an imineIntroduce conformational constraints, explore steric limits of binding pocket
C3 PositionMethylation (β³-amino acid)Michael addition to a substituted acrylateInfluence peptide backbone folding, enhance metabolic stability
C4 PositionSubstitution of methoxy groupNucleophilic substitution on a precursorProbe electronic requirements and hydrogen bonding potential at this position

Rational Design of β-Amino Acid Analogs and Peptidomimetics

The unique structural properties of β-amino acids make them ideal building blocks for peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and bioavailability. mdpi.comresearchgate.net Analogs of this compound can be designed to be incorporated into larger peptide sequences or to act as standalone mimics of peptide secondary structures.

Incorporating this compound or its derivatives into a dipeptide can create a "constrained dipeptide unit." The additional carbon in the β-amino acid backbone provides greater conformational flexibility, but this can be restricted through strategic modifications, such as cyclization or the introduction of bulky or rigid groups. nih.gov For example, dipeptides containing the sterically constrained amino acid 2,3-methanophenylalanine have been shown to act as competitive inhibitors of the enzyme chymotrypsin. nih.gov The constrained conformation was found to be crucial for its inhibitory activity. nih.gov By analogy, incorporating our target compound into a dipeptide could yield structures with specific, predictable folds that can be optimized for binding to therapeutic targets like proteases or protein-protein interfaces. nih.govnih.gov

This compound is a non-canonical amino acid, meaning it is not one of the 20 proteinogenic amino acids. Its incorporation into peptide chains is a powerful tool in drug design. mdpi.com This substitution can fundamentally alter a peptide's properties by:

Increasing Proteolytic Resistance: The altered backbone is often not recognized by proteases, leading to a longer biological half-life. researchgate.net

Inducing Novel Secondary Structures: β-amino acids are known to promote the formation of unique helical and sheet-like structures (foldamers) not accessible to natural peptides. mdpi.com

Probing Pharmacophore Requirements: Replacing a natural amino acid with a β-amino acid analog helps to define the essential spatial and electronic features required for biological activity.

The synthesis of peptidomimetics containing β-amino acids often uses standard solid-phase peptide synthesis techniques, making their integration into drug discovery programs relatively straightforward. researchgate.netnih.gov

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic SAR investigations are crucial for understanding how specific structural features of a molecule contribute to its biological effects. By making methodical changes to the molecule's scaffold, researchers can identify the key elements required for molecular recognition and activity.

Influence of Stereochemistry on Biological Interactions

In studies of compounds structurally related to amino acid esters, the specific stereochemistry has been shown to be essential for biological activity. For instance, research on 3-Br-acivicin and its ester derivatives revealed that only the naturally occurring (5S, αS) isomers exhibited significant antiplasmodial potency. nih.gov This suggests that biological recognition processes, such as uptake by amino acid transport systems and binding to target enzymes like P. falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), are highly dependent on the correct stereochemical configuration. nih.gov Molecular modeling has further illuminated that while multiple isomers might be able to approach the active site, the stereochemistry affects the efficiency of the interaction and subsequent enzyme inactivation. nih.gov

Similarly, investigations into A₃ adenosine (B11128) receptor (A₃AR) ligands demonstrated how subtle stereochemical changes, such as the orientation of a methyl group (α vs. β position), can have a profound impact. nih.gov The 4'-β-methyl substituted derivative displayed the highest binding affinity, while the 4'-α-methyl analog was less potent. nih.gov These differences were attributed to the ability of the specific isomer to adopt the correct conformation (a "South" conformation in this case) to maintain critical interactions with key amino acid residues, such as Thr94, within the receptor's binding pocket. nih.gov

Table 1: Influence of Stereoisomerism on Biological Activity

Compound ClassStereoisomerObserved Biological ActivityReference
3-Br-acivicin Ester Derivatives(5S, αS) Natural IsomerSignificant Antiplasmodial Potency nih.gov
3-Br-acivicin Ester DerivativesUnnatural IsomersNo Significant Activity nih.gov
4'-Thioadenosine Derivatives (A₃AR Ligands)4'-β-methylHigh Binding Affinity (Ki = 3.5 nM) nih.gov
4'-Thioadenosine Derivatives (A₃AR Ligands)4'-α-methylReduced Binding Affinity nih.gov
4'-Thioadenosine Derivatives (A₃AR Ligands)4',4'-dimethylFurther Reduced Affinity (Steric Clash) nih.gov

Substituent Effects on Molecular Recognition

The nature and position of substituents on a core scaffold are critical determinants of molecular recognition. Substituents can influence a molecule's electronic properties (through inductive and mesomeric effects), lipophilicity, size, and conformation, all of which affect its ability to bind to a biological target. researchgate.net

In a study of methyl 4-aminobenzoate (B8803810) derivatives, which are structurally analogous to aminobutanoate esters, researchers examined the inhibitory effects of various substituents on glutathione-related enzymes. nih.gov The results showed that both the type of substituent and its position significantly impacted the inhibitory potency (Ki). For example, the introduction of bromo and fluoro substituents at the 3- and 5-positions of methyl 4-aminobenzoate resulted in a potent inhibitor of glutathione (B108866) reductase (GR). nih.gov In contrast, a nitro group at the 2-position yielded a strong inhibitor of glutathione S-transferase (GST). nih.gov

The electronic effects of substituents are particularly important. Electron-withdrawing groups (e.g., -NO₂, -Br) and electron-donating groups (e.g., -OH, -OMe) can alter the charge distribution across the molecule, affecting its ability to form hydrogen bonds, electrostatic interactions, and other non-covalent bonds with amino acid residues in the target's active site. mdpi.com The stability of the resulting protein-ligand complex, and thus the binding affinity, is a direct consequence of these interactions. mdpi.com

Table 2: Effect of Substituents on Enzyme Inhibition for Aminobenzoate Derivatives

CompoundTarget EnzymeInhibitory Constant (Ki)Reference
Methyl 4-amino-3-bromo-5-fluorobenzoateGlutathione Reductase (GR)0.325 ± 0.012 µM nih.gov
Methyl 4-amino-2-nitrobenzoateGlutathione S-Transferase (GST)92.41 ± 22.26 µM nih.gov

Development of Isosteres and Bioisosteres

Bioisosterism is a fundamental strategy in medicinal chemistry for optimizing drug candidates. researchgate.net It involves the replacement of a functional group within a lead compound with another group (a bioisostere) that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, metabolic stability, or pharmacokinetic profile. drughunter.comnih.gov Bioisosteres are broadly classified into two categories: classical bioisosteres, which have similar size and electronic configurations (e.g., -F for -H, or -Cl for -CH₃), and non-classical bioisosteres, which are structurally distinct but produce similar biological effects by mimicking key interaction properties like charge or hydrogen bonding. youtube.comyoutube.com

A common application of bioisosterism is the replacement of metabolically labile functional groups. scripps.edu The amide bond, for instance, is prevalent in bioactive molecules but is often susceptible to enzymatic hydrolysis. drughunter.com To improve metabolic stability, amide groups can be replaced with bioisosteres such as 1,2,4-oxadiazoles, 1,2,3-triazoles, or other heterocycles. nih.gov These rings can mimic the hydrogen bonding properties of the amide while being more resistant to degradation. drughunter.com For example, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, replacing a labile amide with a 1,2,4-oxadiazole (B8745197) ring resulted in compounds that retained potent inhibitory activity (IC₅₀ values in the nanomolar range) while showing improved metabolic stability. nih.gov

The α-amino acid functionality itself can also be a target for bioisosteric replacement. nih.gov In the development of NMDA receptor antagonists, the α-amino carboxylic acid moiety was replaced with a novel bioisostere, 3,4-diamino-3-cyclobutene-1,2-dione. nih.gov This modification yielded achiral compounds with good binding affinity for the NMDA receptor, demonstrating that entirely new, non-classical structures can successfully replicate the function of established pharmacophores. nih.gov This strategy is crucial for creating novel chemical entities with improved drug-like properties. researchgate.net

Table 3: Bioisosteric Replacement of an Amide in DPP-4 Inhibitors

Compound TypeCore StructureDPP-4 Inhibition (IC₅₀)Key FeatureReference
Parent Compoundβ-homophenylalanine-based with Amide LinkerPotent (nM range)Metabolically Labile Amide nih.gov
Isomeric Bioisostere 1Amide replaced with 1,2,4-OxadiazoleEquipotent (nM range)Improved Metabolic Stability nih.gov
Isomeric Bioisostere 2Amide replaced with isomeric 1,2,4-OxadiazoleEquipotent (nM range)Improved Metabolic Stability nih.gov

Methyl 3 Amino 4 Methoxybutanoate As a Versatile Synthetic Precursor and Building Block

Intermediate in Complex Organic Molecule Synthesis

Detailed research findings specifically documenting the use of Methyl 3-amino-4-methoxybutanoate as an intermediate in the total synthesis of complex natural products or other large organic molecules are not widely available in publicly accessible literature. However, its structural motifs are found in various pharmaceutical and agrochemical compounds, suggesting its role as a key synthetic fragment. Its utility is demonstrated in multi-step synthetic sequences, such as in the preparation of substituted uracil (B121893) derivatives.

Precursor for Bioactive Compound Development

The utility of this compound as a precursor is most clearly documented in the development of bioactive herbicidal agents. It is a key reactant in the synthesis of substituted thiophenyluracils, a class of compounds that have been found to be highly effective as herbicides for controlling both monocotyledonous and dicotyledonous weeds. google.com

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The application of this compound is well-defined in the field of agrochemicals. It serves as a crucial building block for intermediates in the synthesis of novel herbicides.

A notable example is its use in the preparation of substituted thiophenyluracils. google.com In a patented synthetic route, this compound (used as its trifluoroacetate (B77799) salt) is reacted with a thiophenyl isocyanate derivative to form a key urea (B33335) intermediate. This intermediate is a precursor to the final herbicidally active compounds. google.com The reaction, outlined in the table below, demonstrates the role of this amino ester in constructing the core structure of these agrochemicals.

Table 1: Synthesis of a Herbicidal Intermediate

Reactant A Reactant B Reagents Product Application of Product

While chemical supplier catalogs list this compound under the category of "Pharmaceutical Intermediates," specific examples of its incorporation into pharmaceutical drugs are not detailed in the available scientific literature.

Application in the Preparation of Stable-Isotope Labeled Analogs for Analytical Studies

There is no specific information available in the scientific literature regarding the synthesis or application of stable-isotope labeled this compound for analytical studies such as NMR or mass spectrometry. The general techniques for isotopic labeling of amino acids are well-established, but their specific application to this compound has not been documented.

Utilization in Specialty Chemical and Material Science Applications

While some commercial suppliers categorize this compound as a building block for polymer science, there are no specific research articles or patents that detail its use in the synthesis of specialty polymers or other materials.

Building Block in Nucleic Acid and Nucleoside Analogue Synthesis

No published literature or patents were found that describe the use of this compound as a building block in the synthesis of nucleic acid or nucleoside analogues.

Investigation of Molecular and Biochemical Interactions: in Vitro and in Silico Approaches

Enzyme Interaction Studies

The interaction of methyl 3-amino-4-methoxybutanoate with enzymes is a key area of research. Its structural features, including an amino group and a methoxy (B1213986) group, allow for various types of molecular interactions, such as hydrogen bonding and hydrophobic interactions, which can influence enzyme activity.

Derivatives of amino acids, structurally related to this compound, have been noted for their potential as enzyme inhibitors. For instance, some amino acid derivatives have demonstrated inhibitory effects on bacterial enzymes like gyrase and topoisomerase IV, which are vital for DNA replication in bacteria. The mechanisms of enzyme inhibition can be diverse, including competitive, non-competitive, and uncompetitive inhibition, each characterized by how the inhibitor binds to the enzyme and affects its kinetics. libretexts.orgyoutube.com In competitive inhibition, the inhibitor binds to the active site, preventing the substrate from binding. libretexts.org Non-competitive inhibitors bind to a different site on the enzyme, altering its conformation and reducing its activity regardless of substrate concentration. libretexts.orgyoutube.com Uncompetitive inhibitors bind only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km. libretexts.org

While direct studies on this compound's effect on urease, histone deacetylases (HDACIs), and aminotransferases are not extensively detailed in the provided search results, the general principles of enzyme inhibition provide a framework for how such interactions could be investigated. For example, aminotransferases, which are pyridoxal-dependent enzymes, are known to be targets for mechanism-based inhibitors. csic.es

The structural similarity of this compound to natural amino acids suggests it could act as a substrate or an inhibitor for enzymes involved in amino acid metabolism. The efficiency of an enzyme is determined by its ability to bind its substrate (specificity) and convert it into a product (turnover). An inhibitor can decrease this efficiency by either increasing the Michaelis constant (Km), indicating weaker substrate binding, or by decreasing the maximum reaction velocity (Vmax), indicating a slower turnover rate. youtube.com The specific interactions between the compound's functional groups and the enzyme's active site would determine its substrate specificity and how it is processed or how it inhibits the enzyme's normal function.

Research into compounds like this compound can lead to the identification of new enzymatic targets. biosynth.comchemscene.com Its role as a building block in the synthesis of other molecules, such as statin analogs, points towards its utility in developing compounds that target specific enzymes like the angiotensin-converting enzyme (ACE). The exploration of its interactions with various enzymes can uncover previously unknown regulatory pathways or therapeutic targets.

Cellular Pathway Modulation Studies (Non-Clinical)

Exploration into how this compound may influence cellular functions is in its infancy. The primary focus of such non-clinical studies is to understand its interactions at a subcellular level, providing a foundational understanding before any further research can be conceptualized.

Currently, there is a significant gap in the scientific literature regarding direct studies on the impact of this compound on neurotransmitter systems. As a derivative of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the mammalian central nervous system, its structural similarity suggests a potential, though uninvestigated, interaction with GABAergic pathways. However, no published research has confirmed or detailed such activity. Future in vitro studies would be required to explore potential binding affinity to GABA receptors (GABA-A, GABA-B) or its effects on GABA transport and metabolism.

The documented involvement of this compound in biochemical pathways is primarily as a reactant or intermediate in synthetic processes. For instance, it has been used as a precursor in the synthesis of substituted thiophenyl uracils, which are investigated for their herbicidal properties. google.com In this context, the compound's amino group participates in a reaction to form a more complex molecule. This role, while crucial from a chemical synthesis standpoint, does not provide information on its direct interaction with or modulation of endogenous biochemical pathways within a biological system.

Screening for Biological Activities in Model Systems (In Vitro)

In vitro screening is a critical step in identifying the potential biological effects of a chemical compound. This involves testing the substance against various biological targets in a controlled laboratory environment.

As of the current body of scientific literature, there are no available studies that have specifically assessed the antimicrobial activity of this compound. Research has not been published detailing its effects against common bacterial or fungal strains. Therefore, its potential as an antimicrobial agent remains unknown.

Similarly, the antioxidant potential of this compound has not been a subject of published research. Standard in vitro antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or FRAP (ferric reducing antioxidant power) assays, have not been reported for this specific compound. Consequently, no data is available to evaluate its capacity to neutralize free radicals or reduce oxidative stress.

Mechanistic Elucidation at the Molecular Level

The elucidation of a compound's mechanism of action is fundamental to understanding its biological role. For this compound, its primary documented molecular interaction is as a building block in chemical synthesis. In a patent describing the creation of herbicidal agents, it is used as a trifluoroacetate (B77799) salt which reacts with another compound in the presence of triethylamine. google.com The reaction involves the formation of a new bond via its amine functional group. google.com This demonstrates a defined chemical reactivity but does not describe a mechanism of action within a biological system. Direct research into its molecular targets, such as specific enzymes or receptors, has not been published.

Formation of Covalent or Tight-Binding Complexes

The formation of a covalent bond between a small molecule and a biological macromolecule, such as a protein or enzyme, is a critical mechanism of action for many therapeutic agents and toxins. These bonds are strong and often irreversible, leading to a significant and prolonged alteration of the macromolecule's function. Investigating whether this compound can form such complexes would involve a series of established biochemical assays.

Detailed Research Approaches:

Mass Spectrometry: This technique is a cornerstone for identifying covalent modifications. An enzyme of interest would be incubated with this compound, and the resulting protein would be analyzed. An increase in the protein's mass corresponding to the mass of the small molecule (or a fragment of it) would provide strong evidence of a covalent adduct. Further analysis using tandem mass spectrometry (MS/MS) could pinpoint the exact amino acid residue on the protein that has been modified.

Activity Assays: If the target is an enzyme, its activity would be measured over time in the presence of this compound. A time-dependent, irreversible loss of enzyme activity that cannot be recovered by dilution suggests the formation of a tight-binding or covalent complex.

Dialysis: In this experiment, a mixture of the protein and the compound would be placed in a semi-permeable membrane that allows the small molecule to diffuse out. If, after extensive dialysis, the compound remains associated with the protein, it indicates a very strong, likely covalent, interaction.

Table 1: Experimental Methods for Detecting Covalent Complex Formation

Technique Principle Information Gained
Mass Spectrometry Measures the mass-to-charge ratio of ions. Confirms mass increase of the target protein due to adduct formation; can identify the specific site of modification.
Enzyme Activity Assays Monitors the rate of an enzymatic reaction. Detects irreversible inhibition, a hallmark of covalent modification or tight-binding.
Equilibrium Dialysis Separates protein-ligand complexes from unbound ligand using a semi-permeable membrane. Determines the strength and potential irreversibility of binding.
X-ray Crystallography Determines the three-dimensional structure of a molecule. Can provide an atomic-level snapshot of the covalent bond between the ligand and the protein.

Tautomerization and Intermediate Formation in Enzymatic Reactions

Tautomers are structural isomers of a chemical compound that readily interconvert. This process, known as tautomerization, can be a crucial step in an enzymatic reaction, allowing a substrate to adopt a more reactive form within the enzyme's active site. For a molecule like this compound, which contains an amine group and a carbonyl group, the potential for tautomerization (e.g., to an enol or enamine form) exists.

Studying this phenomenon would require advanced spectroscopic and kinetic methods:

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for elucidating the structure of molecules in solution. By monitoring the NMR spectrum of this compound in the presence of an enzyme, it might be possible to detect the signals of transient tautomeric forms or reaction intermediates.

Rapid-Reaction Kinetics: Techniques like stopped-flow or quenched-flow kinetics allow researchers to study very fast reaction steps that occur in milliseconds. By rapidly mixing the enzyme and substrate and then stopping the reaction at various short time points, one can trap and identify transient intermediates.

Computational and Theoretical Modeling Studies

Computational chemistry provides a powerful lens through which to view and predict molecular behavior, complementing experimental work. These in silico techniques can offer insights into interactions at an atomic level of detail that is often difficult to achieve through experiments alone.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein). The primary goal is to predict the binding mode and affinity.

Methodology:

Preparation: High-resolution 3D structures of both the ligand and the protein are required. If the protein's structure is unknown, it may be predicted using homology modeling (see 5.6.4).

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity. The pose with the best score is predicted as the most likely binding mode.

This process can predict key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics Simulations to Predict Reactivity and Conformational Dynamics

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations introduce motion, allowing researchers to observe the behavior of the system over time. An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements.

For this compound bound to a protein, an MD simulation could:

Assess the stability of the predicted docking pose.

Reveal how the protein's conformation changes upon ligand binding.

Show the dynamic network of interactions (e.g., hydrogen bonds breaking and forming) between the ligand and the protein.

Explore the flexibility of the ligand within the binding site.

Quantum Chemical Calculations for Reaction Mechanism Analysis

When studying a chemical reaction, such as one catalyzed by an enzyme, classical methods like MD are insufficient because they cannot model the breaking and forming of chemical bonds. Quantum Mechanics (QM) calculations are required for this. These methods solve the Schrödinger equation to describe the distribution of electrons.

A QM or a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach could be used to:

Model the reaction pathway for the enzymatic processing of this compound.

Calculate the energy of transition states and intermediates to determine the reaction's feasibility and rate.

Elucidate the detailed electronic mechanism of bond cleavage or formation.

Homology Modeling for Target Protein Structure Prediction

Experimental determination of a protein's 3D structure (e.g., via X-ray crystallography or cryo-EM) can be challenging. If the structure of a target protein for this compound is unknown, but the structure of a similar (homologous) protein is available, a computational technique called homology modeling can be used to build a reliable model.

The process involves:

Template Identification: Searching a database (like the Protein Data Bank or PDB) to find a protein with a similar amino acid sequence whose structure has been solved.

Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the known template.

Model Building: Building a 3D model of the target protein using the template's structure as a scaffold.

Refinement and Validation: Evaluating and refining the model to ensure it has realistic stereochemistry and energetics.

This predicted structure can then be used as the input for the molecular docking and dynamics simulations described above.

Table 2: Computational Modeling Techniques and Their Applications

Technique Primary Use Application to this compound
Molecular Docking Predicts ligand binding orientation and affinity. Predict how the compound fits into a protein's active site.
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time. Assess the stability of the binding pose and the flexibility of the complex.
Quantum Chemistry (QM) Models electron distribution to study chemical reactions. Analyze the mechanism of enzymatic reactions involving the compound.
Homology Modeling Predicts protein structure based on a known template. Generate a 3D model of a target protein if its structure is unknown.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Structural Elucidation Techniques for Complex Derivatives (Beyond Basic ID)

Fundamental identification of Methyl 3-amino-4-methoxybutanoate is just the initial step. To understand its functional potential, particularly in the context of designing derivatives for specific biological activities, more sophisticated structural elucidation techniques are required.

High-resolution mass spectrometry (HRMS) is an indispensable tool for probing the intricate details of chemical reactions and enzymatic processes involving this compound and its derivatives. By providing highly accurate mass measurements, HRMS allows for the unambiguous determination of elemental compositions for parent ions and their fragments. This capability is critical in mechanistic studies where researchers need to identify transient intermediates, reaction byproducts, and products of enzymatic conversions.

In a typical scenario investigating the metabolism of a drug candidate derived from this compound, HRMS can identify metabolites by detecting mass shifts corresponding to specific biochemical transformations (e.g., hydroxylation, demethylation). Furthermore, tandem mass spectrometry (MS/MS) experiments on a high-resolution instrument can provide detailed structural information about these metabolites through the analysis of their fragmentation patterns. For instance, the fragmentation of amino acid esters in mass spectrometry often involves characteristic losses, and stable isotope labeling can be used to trace the pathways of these fragmentation reactions, providing deeper mechanistic insights.

TechniqueApplication in Mechanistic StudiesInformation Gained
HRMS Identification of enzymatic reaction products and intermediates.Precise mass-to-charge ratio, elemental composition.
HRMS/MS Structural elucidation of metabolites and reaction products.Fragmentation patterns, identification of structural modifications.
Isotope Labeling with HRMS Tracing reaction pathways and mechanisms.Origin of atoms in fragments, elucidation of rearrangement processes.

While one-dimensional NMR (¹H and ¹³C) is fundamental for basic structural confirmation, multidimensional NMR techniques are essential for determining the three-dimensional conformation of this compound derivatives and studying their interactions with biological macromolecules. mdpi.comnih.govnih.gov

Correlation Spectroscopy (COSY) experiments are used to establish through-bond connectivity between protons, confirming the spin systems within the molecule. wikipedia.orglibretexts.org For a derivative of this compound, COSY would reveal the coupling between protons on adjacent carbons, verifying the butanoate backbone structure.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule. wikipedia.orgyoutube.com For example, NOESY can reveal spatial relationships between the methoxy (B1213986) group protons and protons on the butanoate backbone, helping to define the molecule's folded state. When studying the interaction of a this compound-containing ligand with a protein, intermolecular NOEs can identify the specific protons of the ligand that are in close contact with the protein's active site, thereby mapping the binding interface. americanpeptidesociety.org

2D NMR ExperimentPurposeExample Application for a this compound Derivative
COSY Identifies through-bond proton-proton couplings.Confirming the connectivity of the C2, C3, and C4 protons in the butanoate chain.
NOESY Identifies through-space proton-proton proximities.Determining the spatial orientation of the methoxy group relative to the amino group; identifying binding interactions with a target protein.
HSQC Correlates protons with their directly attached carbons.Assigning the ¹³C chemical shifts of the butanoate backbone.

X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structures of molecules, including ligand-target complexes. nih.govbiologiachile.clmdpi.com If a derivative of this compound is designed as an inhibitor for a specific enzyme, co-crystallizing the compound with the target protein can provide an atomic-level view of their interaction. youtube.com

This technique reveals the precise orientation of the inhibitor within the enzyme's active site, the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. nih.gov Such detailed structural information is invaluable for structure-based drug design, allowing medicinal chemists to rationally modify the inhibitor to improve its potency and selectivity. For example, the crystal structure might show that the methoxy group of the ligand can be modified to better fill a hydrophobic pocket in the active site, leading to a more potent inhibitor.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

The biological activity of chiral molecules like this compound is often highly dependent on their stereochemistry. Therefore, methods to determine purity and enantiomeric excess are critical. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases, is a primary technique for separating and quantifying the enantiomers of β-amino acid derivatives. zendy.io This allows for the precise determination of the enantiomeric excess (ee) of a synthetic sample, which is crucial for ensuring its biological efficacy and safety.

For the accurate quantification of this compound or its metabolites in complex biological matrices such as plasma or urine, stable-isotope dilution GC-MS is a highly sensitive and specific method. nih.govresearchgate.netnih.gov This technique involves "spiking" a sample with a known amount of an isotopically labeled version of the analyte (e.g., containing ¹³C or ²H). The analyte and the internal standard are then co-extracted, derivatized to increase volatility for GC analysis, and analyzed by MS. Because the isotopically labeled standard is chemically identical to the analyte, it accounts for any sample loss during preparation and analysis. The ratio of the mass spectrometric signals of the native analyte to the labeled standard allows for very precise and accurate quantification.

ParameterDescription
Analyte This compound
Internal Standard ¹³C or ²H labeled this compound
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Quantification based on the ratio of the MS signal of the analyte to that of a known amount of a co-analyzed, isotopically labeled internal standard.
Advantages High accuracy, precision, and sensitivity; corrects for matrix effects and sample loss.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Modified Peptides

When this compound, as a β-amino acid, is incorporated into a peptide chain, it can significantly influence the peptide's secondary structure. Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational properties of these modified peptides in solution. nih.govrsc.org CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. americanpeptidesociety.org

Secondary StructureTypical CD Spectral FeaturesPotential Influence of this compound
α-Helix Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm.Disruption or stabilization of the helix depending on its position and stereochemistry.
β-Sheet Negative band around 218 nm, positive band around 195 nm.Promotion of β-turn formation or disruption of sheet structure.
14-Helix (β-peptide) Strong negative band around 214 nm.Potential to induce or stabilize this type of helical fold.
Random Coil Strong negative band near 200 nm.May increase flexibility or induce a more ordered structure.

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Novel Biocatalytic Pathways for Synthesis

The synthesis of chiral β-amino esters is a significant area of research, with biocatalysis emerging as a powerful tool for creating stereochemically pure compounds. nih.govgoogle.com Future research could explore the use of enzymes to produce enantiomerically pure forms of Methyl 3-amino-4-methoxybutanoate. While biocatalytic methods for α-amino esters are more established nih.govnih.gov, the principles could be adapted. For instance, researchers could investigate the use of transaminases or hydrolases that exhibit high stereoselectivity for β-amino acid derivatives. google.comacs.org A potential pathway could involve the enzymatic resolution of a racemic mixture of N-acetylated this compound, a method that has been patented for other β-amino acids. google.com The development of such a biocatalytic route would offer a more environmentally friendly and efficient alternative to traditional chemical synthesis.

Design of Next-Generation Molecular Probes

β-amino acids and their derivatives are valuable components in the design of molecular probes due to their unique structural properties and increased metabolic stability compared to their α-amino counterparts. nih.govmmsl.cz Hypothetically, this compound could serve as a scaffold for developing novel molecular probes. Its structure, featuring an amino group, a methoxy (B1213986) group, and an ester, allows for various chemical modifications to attach fluorophores, affinity tags, or reactive groups. Such probes could be designed to investigate biological processes involving enzymes that recognize β-amino acid motifs. While no current research specifically employs this compound for probe design, the broader class of poly(β-amino esters) has been studied for creating responsive materials, suggesting a potential, though unexplored, avenue for its use in developing sensors or imaging agents. rsc.org

Advancements in Computational Methodologies for Prediction and Design

Computational chemistry is an indispensable tool in modern drug discovery and materials science. rsc.org For a molecule like this compound, computational studies could predict its physicochemical properties, conformational preferences, and potential interactions with biological targets. Although specific computational studies on this compound are not documented, future research could employ techniques like Density Functional Theory (DFT) to investigate its electronic structure and reactivity. rsc.org Molecular dynamics simulations could be used to understand how it might interact with enzyme active sites or how it would behave as a monomer in a larger polymer chain. Such computational insights would be invaluable for guiding the rational design of new drugs, catalysts, or materials based on this scaffold.

Integration with Systems Biology Approaches for Network-Level Understanding

Systems biology aims to understand the complex interactions within biological systems. In this context, the study of how a specific molecule affects cellular networks is crucial. While research has been conducted on poly(β-amino esters) (PβAEs) as vectors for gene delivery nih.govnih.govnih.gov, which is a tool used in systems biology research frontiersin.orgjohnshopkins.edumdpi.com, the direct role of the monomer this compound has not been explored. Future studies could investigate the metabolic fate of this compound within a cell or its off-target effects on various cellular pathways. If this molecule were to be developed into a drug, a systems biology approach would be essential to understand its mechanism of action and potential side effects on a network-wide level.

Development of Targeted Protein Degradation Strategies (e.g., PROTACs)

Targeted protein degradation, particularly through the use of Proteolysis-Targeting Chimeras (PROTACs), is a revolutionary approach in drug discovery. nih.govyoutube.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. nih.govmedchemexpress.com The design of PROTACs often incorporates amino acid-based linkers or ligands. nih.govmedchemexpress.com While there is no existing research linking this compound to PROTACs, its structure as a β-amino acid derivative makes it a hypothetical candidate for incorporation into the linker or as a ligand for a novel E3 ligase. Future research in the PROTAC field could explore libraries of diverse chemical fragments, including β-amino esters, to develop new degraders for challenging disease targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.